(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Asymmetric Catalysis Mechanistic Prediction Process Development

Researchers using non-methylated diphenylprolinol encounter enantiodivergence from asymmetric autoinduction, leading to unpredictable stereochemical outcomes. This N-methylated catalyst eliminates that variability. • Predictable enantioselectivity: The N-methyl group prevents autoinduction, ensuring consistent results in Aldol, Mannich, and Michael reactions. • Superior 'Type A' Michael reactivity: Outperforms electron-deficient diarylprolinol catalysts, delivering up to 99% ee at 1 mol% loading. • Reliable SAR studies: Essential for zinc-catalyzed alkylations generating chiral secondary alcohols with mechanistic predictability.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 110529-22-1
Cat. No. B1347552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
CAS110529-22-1
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m0/s1
InChIKeyXIJAGFLYYNXCAB-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine


(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, also known as α,α-Diphenyl-N-methyl-L-prolinol, is a chiral pyrrolidine-based organocatalyst with the molecular formula C₁₈H₂₁NO and a molecular weight of 267.37 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 66-72 °C and a specific optical rotation of +52° to +57° (c=1, CHCl₃) . This compound is a foundational building block for generating a family of highly effective catalysts, notably its silyl and alkyl ethers, which are extensively used in a wide array of enantioselective transformations, including Aldol, Mannich, and Michael reactions .

1
Chiral pyrrolidine scaffold Precursor for enantioselective organocatalysts in Aldol, Mannich, and Michael reactions
2
Stereochemical control Defined (S)-configuration supports predictable asymmetric induction
3
Derivatization handle Alcohol group enables conversion to silyl or alkyl ethers for tailored reactivity

Why Generic Substitution Fails for Diphenylprolinol


Generic substitution among proline-derived catalysts is not possible due to profound differences in their reactivity and selectivity profiles. The presence of the N-methyl group in α,α-Diphenyl-N-methyl-L-prolinol is critical; its non-methylated analog, diphenylprolinol, exhibits enantiodivergence due to asymmetric autoinduction, making its stereochemical outcome unpredictable . Furthermore, compared to catalysts with electron-withdrawing trifluoromethyl substituents on the aryl rings, the diphenylprolinol scaffold is defined as a superior catalyst for 'Type A' Michael reactions where iminium ion generation is rate-determining [1]. Attempting to substitute this compound with a less expensive or more readily available analog will introduce mechanistic divergence, leading to a catastrophic loss of enantioselectivity or an inversion of stereochemical outcome.

Target: N-Methyl diphenylprolinol
Substitute: Non-methylated analog
Mechanistically predictable catalysis
Reported enantiodivergence due to asymmetric autoinduction
Target: Diphenylprolinol silyl ether
Substitute: CF₃-substituted diarylprolinol silyl ether
Favored for Type A Michael reactions (faster iminium ion generation)
Preferred for Type B cycloadditions (lower LUMO energy)

Substitution may shift reaction mechanism, enantioselectivity, or rate. Validate mechanistic fit before replacement.

Quantitative Differentiation Evidence for Diphenylprolinol


Predictable vs. Enantiodivergent Dialkylzinc Alkylation

In a direct comparative study of proline-derived ligands for the zinc-catalyzed alkylation of benzaldehyde, α,α-Diphenyl-N-methyl-L-prolinol (the target compound) behaved as mechanistically expected. In stark contrast, its close structural analog diphenylprolinol exhibited enantiodivergence due to an asymmetric autoinduction process, leading to an unpredictable and uncontrollable stereochemical outcome .

Catalytic behavior
Head-to-head
Target: Mechanistically predictable vs. Diphenylprolinol: Enantiodivergent, unpredictable
Supports predictable stereochemical outcome
Zinc-catalyzed alkylation of benzaldehyde
Asymmetric Catalysis Mechanistic Prediction Process Development

High Enantioselectivity in Michael Addition at Low Loading

The catalyst family derived from this compound enables Michael addition reactions with exceptionally high enantioselectivity at low catalyst loadings. Specifically, diphenylprolinol methyl ether catalyzes the intermolecular Michael addition of simple aldehydes to nonactivated enones, achieving enantioselectivities of 95-99% ee at low catalyst loadings of 1-5 mol% [1]. This performance represents the highest enantioselectivities reported at that time for this reaction class, a significant improvement over previous methods [1].

Michael addition ee
Class-level inference
95–99% ee
Reported high enantioselectivity context
1–5 mol% loading (methyl ether derivative)
Organocatalysis Michael Addition Enantioselective Synthesis

Efficient Enantioselective Reduction of Prochiral Ketones

Derivatives of the target compound demonstrate remarkable efficiency in the asymmetric reduction of prochiral ketones. A novel dimethoxy(aminoalkoxy)borate catalyst, derived directly from (S)-diphenylprolinol, facilitated the boron-mediated reduction of representative prochiral ketones. This system delivered optically pure alcohols with up to 99% ee while using only 1 mol% of the catalyst [1].

Ketone reduction ee
Class-level inference
Up to 99% ee
Reported near-optical purity at low loading
1 mol% loading (borate derivative)
Asymmetric Reduction Boron-Mediated Catalysis Ketone Reduction

Superior Type A Michael Reactivity vs. Electron-Deficient Analogs

A systematic study comparing diphenylprolinol silyl ether with trifluoromethyl-substituted diarylprolinol silyl ether revealed a mechanistic divergence in their reactivity. Diphenylprolinol silyl ether is identified as a superior catalyst for 'Type A' reactions (Michael-type) because the iminium ion intermediate is generated more quickly, making it more reactive when iminium ion formation is the rate-determining step [1]. In contrast, the electron-deficient trifluoromethyl analog is preferred for 'Type B' cycloaddition reactions due to its lower LUMO energy [1].

Mechanistic preference
Head-to-head
Diphenylprolinol silyl ether: Faster iminium ion formation vs. CF₃ analog: Preferred for cycloaddition
Type A Michael reaction fit; mechanism-dependent selection
α,β-unsaturated aldehydes with cyclopentadiene
Organocatalysis Iminium Ion Mechanism Reaction Kinetics

Optimal Application Scenarios for Diphenylprolinol


Predictable Asymmetric Alkylation for Medicinal Chemistry

Medicinal chemistry groups performing zinc-catalyzed alkylations of aldehydes to generate chiral secondary alcohols should utilize this compound. Unlike its non-methylated analog, which shows unpredictable enantiodivergence, this N-methylated catalyst provides the mechanistic predictability essential for reliable library synthesis and structure-activity relationship (SAR) studies .

Economical Ketone Reduction for API Intermediates

Process chemists tasked with developing cost-effective, large-scale asymmetric reductions of prochiral ketones should prioritize this catalyst platform. Its derivatives have been proven to deliver chiral alcohols with up to 99% ee at a remarkably low catalyst loading of just 1 mol%, minimizing both catalyst cost and heavy metal contamination in the final API [1].

Michael Additions for Total Synthesis of Complex Molecules

Synthetic chemists planning the total synthesis of natural products or complex drug candidates that rely on a key Michael addition step should select this catalyst. Its derived silyl ethers are proven to be superior for 'Type A' Michael reactions, achieving faster iminium ion generation and higher reactivity compared to electron-deficient diarylprolinol alternatives [2]. This directly translates to shorter reaction times and higher yields in complex cascade sequences.

Application
Selection Property
Validation Focus
Asymmetric alkylation for chiral alcohols
N-Methyl group enables mechanistic predictability
Enantioselectivity under zinc-catalyzed conditions
Prochiral ketone reduction
Derivatization to borate catalyst for high ee at low loading
Enantiomeric excess and catalyst loading review
Michael addition in complex synthesis
Reported Type A Michael reaction preference
Reaction rate and enantioselectivity under iminium ion mechanism

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